molecular formula C13H14BrN3O3 B7951961 Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Cat. No.: B7951961
M. Wt: 340.17 g/mol
InChI Key: MKQRYXXPXDKUFU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a bromo group, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromo-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and methoxyphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxyphenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-chloro-1-(4-methoxyphenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-fluoro-1-(4-methoxyphenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-iodo-1-(4-methoxyphenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions and reactions that other halogens may not, making this compound particularly interesting for further study .

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c1-3-20-13(18)11-10(14)12(15)17(16-11)8-4-6-9(19-2)7-5-8/h4-7H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQRYXXPXDKUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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